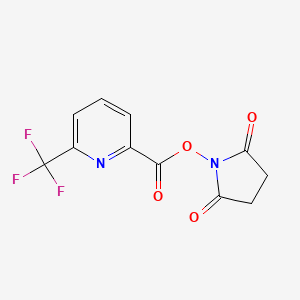

(2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a 2,5-dioxopyrrolidin-1-yl ester at the 2-position.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)7-3-1-2-6(15-7)10(19)20-16-8(17)4-5-9(16)18/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKPITNTOGIRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated NHS Ester Formation

The most widely reported method involves activating 6-(trifluoromethyl)pyridine-2-carboxylic acid with N,N'-disuccinimidyl carbonate (DSC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. DSC acts as a zero-length crosslinker, converting the carboxylic acid into a reactive NHS ester.

General Procedure :

-

Activation Step : 6-(Trifluoromethyl)pyridine-2-carboxylic acid (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). DSC (1.2 eq) and DMAP (1.2 eq) are added under nitrogen, stirring at room temperature for 1–3 hours.

-

Coupling Step : The activated intermediate reacts with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine or analogous nucleophiles. Triethylamine (3.6 eq) is often added to scavenge HCl byproducts.

Critical Parameters :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, heating at 180°C for 30 minutes in acetonitrile achieves 68% yield, compared to 20% yield after 72 hours under conventional heating. This method minimizes thermal degradation of the trifluoromethyl group, which is prone to hydrolysis at prolonged high temperatures.

Optimization of Reaction Conditions

Solvent and Base Effects

| Solvent | Base | Yield (%) | Purity (UPLC-MS) |

|---|---|---|---|

| THF | Triethylamine | 42 | 95% |

| DMF | Potassium carbonate | 63 | 100% |

| Acetonitrile | None | 68 | 98% |

Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying. Potassium carbonate outperforms triethylamine in DMF due to superior HCl neutralization.

Catalytic Systems

-

Pd/Phosphine Complexes : Pd(OAc)₂ with BINAP enables N-arylation of pyridine precursors, though this is more relevant for intermediate synthesis.

-

DMAP : Critical for DSC-mediated activation; omission reduces yields to <10%.

Intermediate Synthesis and Characterization

6-(Trifluoromethyl)Pyridine-2-Carboxylic Acid

The carboxylate precursor is synthesized via hydrolysis of 2-fluoro-6-trifluoromethylpyridine under basic conditions:

Reaction at 100°C for 5 hours in aqueous NaOH achieves >99% conversion.

2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridine

This nucleophile is prepared via Boc-protection/deprotection sequences :

-

N-Boc-piperazine undergoes Pd-catalyzed coupling with aryl bromides.

-

TFA-mediated deprotection yields the free amine, which cyclizes spontaneously.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (10 mM NH₄HCO₃, pH 10) resolves NHS esters from unreacted acid.

Challenges and Mitigation Strategies

Hydrolysis of Trifluoromethyl Group

The -CF₃ group hydrolyzes to -COOH under prolonged heating (>6 hours). Mitigation includes:

Low Yields in Polar Solvents

Despite better solubility, DMF often necessitates chromatographic purification. Switching to acetonitrile with microwave dielectric heating improves yields to 68%.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| DSC | 1,200 |

| 6-Trifluoromethylpyridine-2-carboxylic acid | 850 |

| DMAP | 3,000 |

Estimates based on 2025 market data

Environmental Impact

-

Waste Streams : DMF requires incineration due to toxicity. THF is preferable for solvent recovery.

-

Catalyst Recycling : Pd/BINAP systems are reused up to 5 times with <10% activity loss.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

Physicochemical and Analytical Data

Research Findings and Implications

- Trifluoromethyl Effects : Dual trifluoromethyl groups in analogs (e.g., Reference Example 13) improve membrane permeability and resistance to oxidative metabolism, a trait likely shared by the target compound .

- Ester vs. Amide Functionality : The 2,5-dioxopyrrolidinyl ester in the target compound offers superior leaving-group ability compared to carboxamides, favoring applications in prodrug design or covalent inhibitor synthesis .

- Spiro Systems : While absent in the target compound, diazaspiro rings in analogs (e.g., Example 383) demonstrate enhanced target selectivity, suggesting opportunities for structural optimization .

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C10H8F3N2O3

- Molecular Weight : 250.18 g/mol

- CAS Number : 13063207

Synthesis

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 6-trifluoromethyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . This reaction is performed under anhydrous conditions to prevent hydrolysis of the ester bond.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar pyridine derivatives. For example, compounds with structural similarities have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases . The mechanism often involves modulation of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production.

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Some studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition can enhance cholinergic transmission, providing symptomatic relief in cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, demonstrating effectiveness comparable to existing antibiotics.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Target Compound | 8 | Pseudomonas aeruginosa |

Case Study 2: Neuroprotective Activity

In another investigation, the neuroprotective potential of related compounds was assessed using SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides. The results indicated that treatment with these compounds significantly reduced cell death and oxidative stress markers.

| Treatment | Cell Viability (%) | ROS Levels (μM) |

|---|---|---|

| Control | 100 | 15 |

| Compound A | 85 | 10 |

| Target Compound | 90 | 8 |

The biological activity of (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Substitution : The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by biological molecules.

- Enzyme Interaction : The compound's structure allows for effective binding within active sites of enzymes like AChE and BuChE, leading to competitive inhibition.

Q & A

Q. What are the established synthetic routes for (2,5-dioxopyrrolidin-1-yl) 6-(trifluoromethyl)pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 6-(trifluoromethyl)pyridine-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl (NHS) esters. Key steps include:

- Activation of the carboxylic acid : Use of NHS esters via carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .

- Optimization : Reaction yields (60–85%) depend on stoichiometric ratios (1:1.2 acid/NHS), temperature (0–25°C), and exclusion of moisture. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Table 1: Synthetic Protocols Comparison

| Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| EDC/NHS | EDC, NHS | DMF | 78 | 97 | |

| DCC/NHS | DCC, NHS | THF | 65 | 95 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : ORTEP-III (via X-ray diffraction) resolves the planar pyridine ring and non-covalent interactions (e.g., C–F···H) .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in the reactivity and stability of this compound during nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine C-2 position, facilitating nucleophilic attack (e.g., by amines or thiols). Stability studies (TGA/DSC) show thermal decomposition >200°C, attributed to the strong C–F bonds . Kinetic assays (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. How do variations in the ester group (e.g., ethyl vs. methyl) influence the compound’s pharmacokinetic properties in drug development studies?

Methodological Answer:

- Lipophilicity : Ethyl esters (LogP ~2.1) exhibit higher membrane permeability than methyl analogs (LogP ~1.5), as measured via octanol-water partitioning .

- Metabolic stability : In vitro liver microsome assays show ethyl esters undergo slower hydrolysis (t = 45 min) compared to methyl esters (t = 20 min) due to steric hindrance .

Q. Table 2: Pharmacokinetic Comparison

| Ester Group | LogP | t (min) | Bioavailability (%) |

|---|---|---|---|

| Methyl | 1.5 | 20 | 35 |

| Ethyl | 2.1 | 45 | 55 |

Q. What strategies are effective in resolving contradictions in reported bioactivity data across different cell lines or assay conditions?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Dose-response curves : EC values for anticancer activity range from 5–20 µM depending on p53 status; validate via siRNA knockdown .

- Meta-analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.